REACTION_CXSMILES
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[F:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([N+:13]([O-])=O)[CH:3]=1>CCOC(C)=O.[Pd]>[NH2:13][C:4]1[CH:3]=[C:2]([F:1])[C:11]([F:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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23 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C(=O)OC)C=C1F)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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6 g
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Type
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catalyst
|
Smiles
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[Pd]
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Type
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CUSTOM
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Details
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the mixture was shaken on a Parr hydrogenator at 50 PSI for 3 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through a celite pad
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated by rotary evaporation
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Reaction Time |
3 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C(=O)OC)C=C(C(=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |